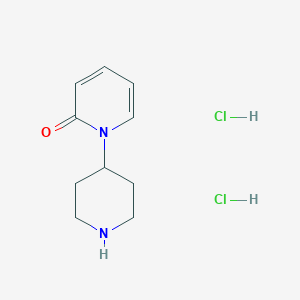
1-Piperidin-4-ylpyridin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-diaryl-3-methyl-4-piperidones, has been achieved by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of these compounds were synthesized by reacting them with thiosemicarbazide .Molecular Structure Analysis
The molecular formula of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is C10H16Cl2N2O. The molecular weight is 251.15. For a detailed molecular structure, you may refer to databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Mannich reaction and reactions with thiosemicarbazide . More specific reactions would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis
The physical form of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and crystal structure of various derivatives of piperidin-4-ylpyridin-2-one have been extensively studied. For instance, one study details the synthesis, crystal structure, and biological activity of a specific derivative, highlighting its fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015). Another study focuses on the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, demonstrating broad inhibitory activities against fungi (Xue Si-jia, 2011).
Biological and Medicinal Applications
- Research on derivatives of piperidin-4-ylpyridin-2-one has also revealed significant biological and medicinal potential. A study on the antiarrhythmic and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity shows the pharmacological potential of these compounds (Barbara Malawska et al., 2002).
Chemical Properties and Reactions
- The chemical properties and reactions of piperidin-4-ylpyridin-2-one derivatives have been a subject of study, including quantum chemical and molecular dynamic simulation studies for predicting the inhibition efficiencies of some derivatives on the corrosion of iron (S. Kaya et al., 2016). Another area of interest is the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are important building blocks in medicinal chemistry (Urban Košak et al., 2014).
Material Science and Coordination Chemistry
- In material science and coordination chemistry, the synthesis of new ligands and coordination polymers based on piperidine derivatives is an area of interest. For example, the synthesis of a linear piperazine-pyridine ligand and its coordination polymer with Hg2+ offers insights into the structural aspects and potential applications of these materials (Yunyin Niu et al., 2001).
Safety And Hazards
Future Directions
The compounds synthesized in the study by Goel et al. exhibited significant antimicrobial activity . This suggests that “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” and similar compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .
properties
IUPAC Name |
1-piperidin-4-ylpyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABKKGYCEHJYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=CC2=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-ylpyridin-2-one;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

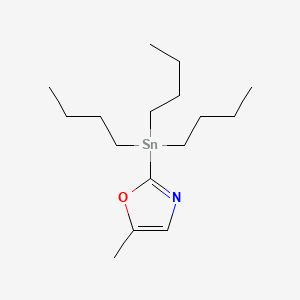
![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)
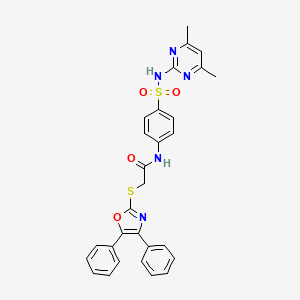
![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)
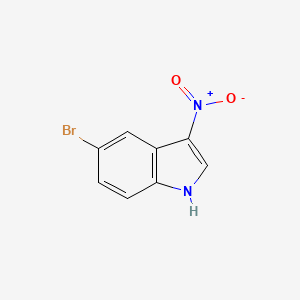
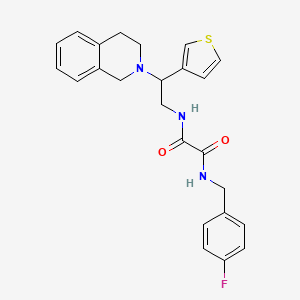
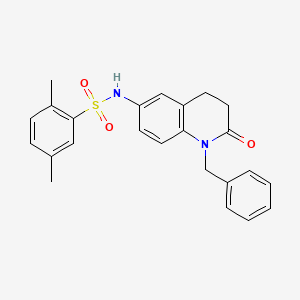
![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)
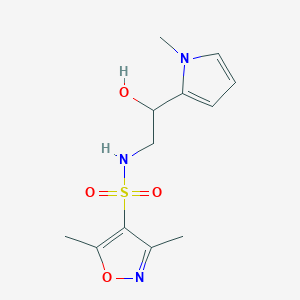
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)
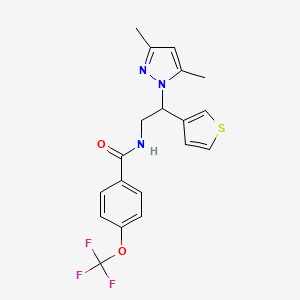
![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)